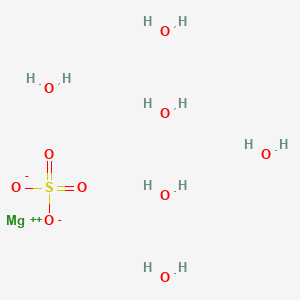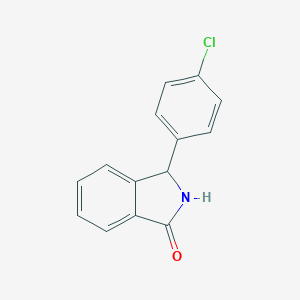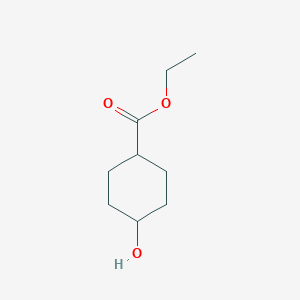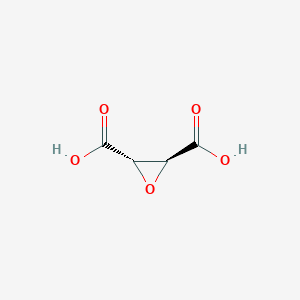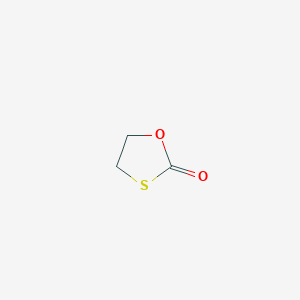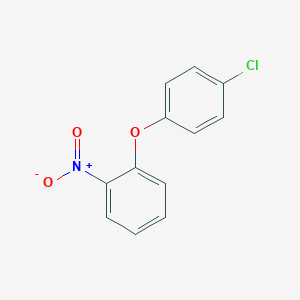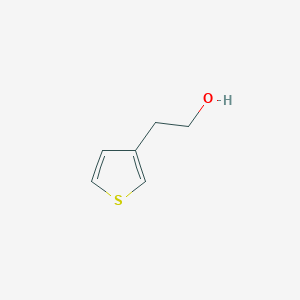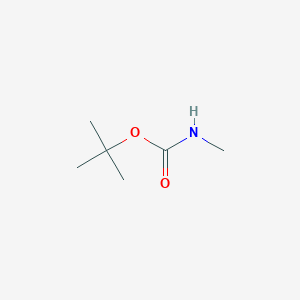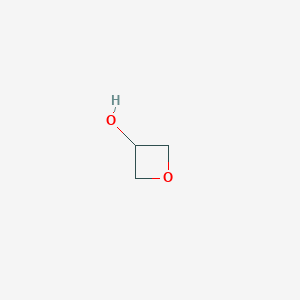
Oxetan-3-ol
概要
説明
Oxetan-3-ol, also known as 3-hydroxyoxetane, 3-oxetanol, 1,3-epoxy-2-propanol, and 3-hydroxy-oxetane, is a colorless transparent liquid . It has a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol . The IUPAC name for this compound is oxetan-3-ol .
Synthesis Analysis
Oxetan-3-ol can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters . Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The IR spectrum of Oxetan-3-ol has peaks at 2966, 2873, 1722, 1249 cm-1 . The 1H NMR spectrum (500 MHz, CDCl3) shows peaks at 0.94–1.02 m (3H, CH2CH3), 1.56–1.59 m (2H, CH2CH3), 2.27 br.s (1H, OH), 3.88–3.92 m (1H, CH), 4.17–4.41 m (2H, OCH2), 7.26–7.37 m (2H arom), 7.62–7.64 m (1H arom), 7.77–7.79 m (1H arom) . The 13C NMR spectrum (126 MHz, CDCl3) shows peaks at 8.8, 25.3, 68.5, 70.1, 120.4, 126.3, 130.5, 131.1, 131.7, 133.3, 165.3 .Chemical Reactions Analysis
Oxetan-3-ol can undergo various chemical reactions. For instance, it can be used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists . It can also be used as a reagent in the synthesis of cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .Physical And Chemical Properties Analysis
Oxetan-3-ol is a colorless transparent liquid . It has a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol . The density of Oxetan-3-ol is 1.1250 g/mL, and it has a boiling point of 153°C .科学的研究の応用
Synthesis of New Oxetane Derivatives
Oxetan-3-ol is used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .
Preparation of 3-Oxetanone
Oxetan-3-ol is usually used for the preparation of 3-oxetanone . Compounds containing such oxetanone moiety have been often used in synthetic and medicinal chemistry .
Drug Discovery Applications
The oxetane ring, including 3-(Aminomethyl)oxetan-3-ol, is valuable in drug discovery for its role as a bioisostere for the geminal dimethyl group and the carbonyl group. It aids in accessing structurally diverse 3-aminooxetanes.
Bioisostere of Carboxylic Acids
Oxetan-3-ol and related oxidized products can successfully act as bioisosteres of carboxylic acids . This is potentially especially useful for CNS applications .
Synthesis of β-Hydroxy Esters
Oxetan-3-ol could be prepared efficiently in a good yield from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . Many β-hydroxy esters are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .
Synthesis of Spirocyclic Azetidine-Oxetane
Oxetan-3-ol has been applied to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
作用機序
Target of Action
Oxetan-3-ol is a versatile compound used in organic synthesis . It serves as an isostere of the carbonyl moiety, suggesting that it may be considered as a potential surrogate of the carboxylic acid functional group . This makes it a valuable tool in the development of new pharmaceuticals .
Mode of Action
The mode of action of Oxetan-3-ol involves a highly regioselective ring opening reaction of terminal epoxides . This process is catalyzed by tetrabutylammonium bromide and results in the synthesis of a series of β-hydroxy esters . The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required .
Biochemical Pathways
The biochemical pathways involved in the action of Oxetan-3-ol are primarily related to its role in the synthesis of other compounds. For instance, it can be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This process is crucial for the synthesis of natural products, pharmaceuticals, and fragrances .
Result of Action
The result of the action of Oxetan-3-ol is the efficient production of a range of β-hydroxy esters . These esters are crucial precursors for the synthesis of various compounds, including natural products, pharmaceuticals, and fragrances .
Action Environment
The action of Oxetan-3-ol is influenced by various environmental factors. Additionally, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, indicating that temperature is a key factor in the reaction .
Safety and Hazards
Oxetan-3-ol is harmful if swallowed and causes serious eye damage . It is a combustible liquid and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
Oxetan-3-ol is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol . This suggests that Oxetan-3-ol holds promise for future research and applications in the field of organic chemistry.
特性
IUPAC Name |
oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433064 | |
| Record name | Oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-3-ol | |
CAS RN |
7748-36-9 | |
| Record name | Oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes oxetan-3-ol interesting for medicinal chemistry?
A2: Oxetan-3-ol has shown promise as a potential bioisostere for the carboxylic acid functional group []. This means it can mimic the properties of a carboxylic acid in a biological context, potentially leading to new drug candidates. This property makes oxetan-3-ol and its derivatives particularly interesting for drug design, as they could offer improved pharmacological profiles compared to their carboxylic acid counterparts.
Q2: Can you provide an example of how oxetan-3-ol has been explored as a carboxylic acid bioisostere?
A3: Researchers have investigated the potential of oxetan-3-ol, thietan-3-ol, and their derivatives as bioisosteres of the carboxylic acid group by synthesizing and evaluating a series of model compounds []. One study focused on developing ibuprofen analogs, where the carboxylic acid moiety of ibuprofen was replaced with these novel structural units. These analogs were then tested for their ability to inhibit eicosanoid biosynthesis in vitro, a key mechanism of action for ibuprofen's anti-inflammatory effects.
Q3: What is the significance of exploring 3-azidooxetane as a potential replacement for glycidyl azide polymer (GAP)?
A4: Glycidyl azide polymer (GAP) is a widely used energetic binder, but its synthesis can lead to polymers with different terminal groups due to the two possible ring-opening modes of the glycidyl azide monomer []. This can result in inconsistent curing properties. 3-Azidooxetane offers a solution as it only forms polymers with primary hydroxyl end groups due to its single ring-opening mode. This controlled polymerization could lead to more homogeneous materials. Furthermore, poly(3-azidooxetane) shares a similar repeating unit with GAP, potentially offering comparable performance characteristics [].
Q4: How are researchers characterizing and evaluating the properties of 3-azidooxetane and its polymer?
A5: Researchers are employing a range of techniques to characterize 3-azidooxetane and poly(3-azidooxetane). These include vibrational and multinuclear NMR spectroscopy (1H, 13C, 14N), differential scanning calorimetry, and elemental analysis []. Additionally, the sensitivity of 3-azidooxetane towards external stimuli like shock and friction is being assessed using standardized BAM procedures []. Theoretical calculations using the EXPLO5 thermochemical code are also employed to predict the energetic performance of these compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




